2-Fluorostyrene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

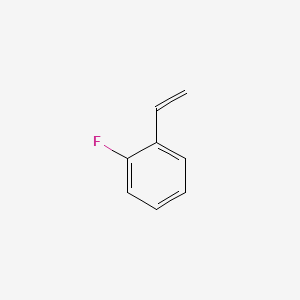

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethenyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQXOOPPJWSXMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30940-23-9 | |

| Record name | Poly(o-fluorostyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30940-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90192589 | |

| Record name | o-Fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-46-7 | |

| Record name | 1-Ethenyl-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Fluorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-fluorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Fluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorostyrene is a fluorinated derivative of styrene, a key monomer in the polymer industry. The introduction of a fluorine atom onto the phenyl ring at the ortho position significantly influences the electronic properties and reactivity of the vinyl group, making this compound a valuable building block in organic synthesis and materials science.[1] Its applications include the synthesis of specialty polymers with enhanced thermal stability and chemical resistance, as well as its use as an intermediate in the preparation of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic aromatic odor.[1] It is sparingly soluble in water but miscible with many organic solvents.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇F | [3] |

| Molecular Weight | 122.14 g/mol | [3] |

| CAS Number | 394-46-7 | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 29-30 °C at 4 mmHg | [3][5] |

| Density | 1.025 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.52 | [3][5] |

| Flash Point | 35 °C (95 °F) | [3] |

| InChI | 1S/C8H7F/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2 | [3] |

| SMILES | C=CC1=CC=CC=C1F | [6] |

Molecular Structure

The structure of this compound consists of a vinyl group attached to a benzene (B151609) ring, with a fluorine atom substituted at the ortho-position (carbon 2). The presence of the fluorine atom influences the electron density distribution within the aromatic ring and the vinyl substituent.

Logical Relationship: Key Structural Features

Caption: Key structural components of the this compound molecule.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Wittig reaction, which involves the reaction of 2-fluorobenzaldehyde (B47322) with a phosphorus ylide.[7][8]

Experimental Workflow: Wittig Synthesis of this compound

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol is adapted from procedures for similar substituted styrenes.[7][8]

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

2-Fluorobenzaldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Ylide Generation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe to suspend the salt.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise. A color change to deep yellow or orange indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Reaction with Aldehyde:

-

In a separate flame-dried flask, dissolve 2-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 20-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the vinyl protons and the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.0 | m | 4H | Aromatic protons |

| ~6.8 | dd | 1H | Vinylic proton (CH=CH₂) |

| ~5.7 | d | 1H | Vinylic proton (trans to phenyl) |

| ~5.3 | d | 1H | Vinylic proton (cis to phenyl) |

Note: The exact chemical shifts and coupling constants can be found in spectral databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d) | C-F |

| ~135 (d) | C-CH=CH₂ |

| ~130 (d) | CH (aromatic) |

| ~128 (d) | CH (aromatic) |

| ~124 (d) | CH (aromatic) |

| ~116 (d) | CH (aromatic) |

| ~131 | =CH₂ |

| ~117 | =CH- |

Note: The carbon attached to fluorine shows a characteristic doublet due to C-F coupling. The exact chemical shifts can be found in spectral databases.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the aromatic ring, the vinyl group, and the C-F bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | =C-H stretch (aromatic and vinyl) |

| 1630 | Medium | C=C stretch (vinyl) |

| 1580, 1490, 1450 | Medium-Strong | C=C stretch (aromatic) |

| 1230 | Strong | C-F stretch |

| 990, 910 | Strong | =C-H bend (vinyl out-of-plane) |

| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Note: The exact peak positions and intensities can be found in spectral databases such as the NIST Chemistry WebBook and PubChem.[6][11]

Mass Spectrometry

The mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 122 | High | [M]⁺ (Molecular ion) |

| 121 | Moderate | [M-H]⁺ |

| 109 | Moderate | [M-CH₂]⁺ |

| 96 | Moderate | [M-C₂H₂]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry and data from similar compounds. The exact relative intensities can be found in spectral databases like the NIST Mass Spec Data Center.[1][6]

Conclusion

This compound is a versatile monomer and synthetic intermediate with unique chemical and physical properties conferred by the ortho-fluoro substitution. This guide has provided a detailed overview of its structure, properties, and a representative synthetic protocol. The tabulated spectroscopic data serves as a valuable resource for its identification and characterization in research and development settings. The provided workflows and diagrams offer a clear visual representation of the key concepts discussed.

References

- 1. benchchem.com [benchchem.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. This compound 4-tert-butylcatechol inhibitor, 98 394-46-7 [sigmaaldrich.com]

- 4. This compound, 98%, stab. with 0.1% 4-tert-butylcatechol 100 g | Request for Quote [thermofisher.com]

- 5. This compound | 394-46-7 [chemicalbook.com]

- 6. o-Fluorostyrene | C8H7F | CID 123056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 2-Fluorostyrene: Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

| Property | Value | Reference |

| CAS Number | 394-46-7 | [1] |

| Molecular Formula | C₈H₇F | [1] |

| Molecular Weight | 122.14 g/mol | [1][2] |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | 29-30 °C at 4 mmHg | [2] |

| Density | 1.025 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.52 | [2] |

| Storage Temperature | 0-6 °C | [2] |

Introduction

2-Fluorostyrene is a fluorinated aromatic monomer that serves as a valuable building block in organic synthesis and polymer chemistry. The introduction of a fluorine atom onto the styrene (B11656) backbone imparts unique electronic properties and can significantly influence the characteristics of resulting materials. This technical guide provides a comprehensive overview of this compound, including detailed experimental protocols for its synthesis and analysis, and a discussion of its applications, particularly in the context of drug development and materials science.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through several established organic reactions. The most common and reliable methods involve the Wittig reaction and the Grignard reaction, both of which utilize 2-fluorobenzaldehyde (B47322) as a key starting material.

Experimental Protocol 1: Synthesis via Wittig Reaction

The Wittig reaction provides a robust method for the formation of the vinyl group from an aldehyde.[3][4][5] This protocol is adapted from general procedures for the synthesis of fluorinated styrenes.[3][6]

Reaction Scheme:

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Fluorobenzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for flash chromatography

-

Hexanes and Ethyl acetate (B1210297) for elution

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of the ylide is indicated by a color change to deep yellow or orange.[7]

-

Stir the mixture at 0 °C for 1 hour.

-

Wittig Reaction: To the ylide solution at 0 °C, add a solution of 2-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, or by vacuum distillation to yield pure this compound.[7][8][9][10][11][12]

Experimental Protocol 2: Synthesis via Grignard Reaction

An alternative route involves the formation of a Grignard reagent from an appropriate aryl halide, followed by reaction with a vinyl source. This protocol outlines a general procedure.[7][13][14]

Reaction Scheme:

Materials:

-

2-Fluorobromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Vinyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).

-

Add a small amount of anhydrous diethyl ether or THF, and a crystal of iodine to initiate the reaction.

-

Add a solution of 2-fluorobromobenzene (1.0 equivalent) in the anhydrous solvent dropwise to maintain a gentle reflux.[7]

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes.

-

Coupling Reaction: Cool the Grignard solution to 0 °C.

-

Slowly add vinyl bromide (1.1 equivalents) to the solution.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Purification: Follow the work-up and purification steps as described in the Wittig reaction protocol (steps 7-10).

Analytical Methodologies

Accurate analysis of this compound is crucial for purity assessment and reaction monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be adapted for the analysis of this compound.

Typical HPLC Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water is typically effective. |

| Detector | UV detector, monitoring at a wavelength where the analyte has significant absorbance. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Workflow for HPLC Analysis:

References

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Purification [chem.rochester.edu]

- 9. orgsyn.org [orgsyn.org]

- 10. Purification [chem.rochester.edu]

- 11. safety.engr.wisc.edu [safety.engr.wisc.edu]

- 12. theseus.fi [theseus.fi]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Spectroscopic Profile of 2-Fluorostyrene: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Fluorostyrene (o-Fluorostyrene), a versatile monomer employed in the synthesis of fluorinated polymers and a valuable building block in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The data is presented in a structured format to facilitate easy reference and comparison, supplemented by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Data Presentation: Spectroscopic Summary

The following tables summarize the quantitative spectroscopic data for this compound, providing a clear and concise reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.18 | dd | 4.8, 1.6 | 1H | Ar-H |

| 7.02 – 6.96 | m | - | 2H | Ar-H |

| 6.83 | dd | 17.4, 10.8 | 1H | -CH=CH₂ |

| 5.58 | d | 17.3 | 1H | -CH=CH ₂(trans) |

| 5.15 | d | 10.8 | 1H | -CH=CH ₂(cis) |

| Solvent: CDCl₃, Frequency: 400 MHz |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 143.15 | Ar-C |

| 129.96 | Ar-C |

| 127.41 | Ar-C |

| 125.90 | Ar-C |

| 124.42 | Ar-C |

| 113.35 | -CH=C H₂ |

| Solvent: CDCl₃, Frequency: 101 MHz |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3080 | C-H Stretch | =C-H (Alkenyl) |

| 3100 - 3000 | C-H Stretch | C-H (Aromatic) |

| 1680 - 1640 | C=C Stretch | C=C (Alkenyl) |

| 1600 - 1585 & 1500 - 1400 | C-C Stretch (in-ring) | Aromatic Ring |

| 1400 - 1000 | C-F Stretch | Aryl-F |

| 995 - 985 & 915 - 905 | C-H Bend (out-of-plane) | -CH=CH₂ |

| 770 - 735 | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 122 | [M]⁺ | Molecular Ion (Base Peak) |

| 121 | [M-H]⁺ | Loss of a hydrogen atom |

| 96 | [M-C₂H₂]⁺ | Loss of acetylene |

| Ionization Method: Electron Ionization (EI) |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Acquire the spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient for a concentrated sample.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

-

Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR-ATR instrument is powered on and has completed its self-checks.

-

Background Spectrum: With the ATR crystal clean and free of any sample, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After the measurement, raise the press and clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol). Ensure the crystal is completely dry before the next measurement.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

GC-MS system equipped with an EI source and a quadrupole or ion trap mass analyzer.

-

GC vial with a septum cap.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~100 µg/mL) in a volatile solvent like dichloromethane.

-

GC-MS System Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp up to 250°C at a rate of 10-20°C/min.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Set the MS source temperature (e.g., 230°C) and the quadrupole temperature (e.g., 150°C).

-

Use a standard electron energy of 70 eV for the EI source.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

Data Acquisition and Analysis:

-

Acquire the total ion chromatogram (TIC).

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion and major fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Synthesis and Purification of 2-Fluorostyrene Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for 2-fluorostyrene. This compound is a valuable monomer in polymer chemistry and a key building block in the synthesis of pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can significantly enhance biological activity and metabolic stability.[1] This document details established experimental protocols, presents key quantitative data in a structured format, and illustrates the workflows for clarity and reproducibility.

Synthesis of this compound

Two principal synthetic pathways are commonly employed for the laboratory-scale and industrial production of this compound: the Wittig reaction and a two-step sequence involving a Grignard reaction followed by alcohol dehydration.

Wittig Reaction Route

The Wittig reaction is a robust and widely utilized method for converting aldehydes and ketones into alkenes.[2] For the synthesis of this compound, this involves the reaction of 2-fluorobenzaldehyde (B47322) with a phosphorus ylide, typically generated from methyltriphenylphosphonium (B96628) bromide. The strong phosphorus-oxygen bond formed in the triphenylphosphine (B44618) oxide byproduct provides the thermodynamic driving force for the reaction.[2]

This protocol is adapted from established procedures for the synthesis of substituted styrenes from their corresponding benzaldehydes.[2]

Materials and Reagents:

-

Methyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

2-Fluorobenzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Ylide Generation:

-

To a flame-dried, two-necked round-bottom flask under an inert nitrogen or argon atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe to create a suspension.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise. A distinct color change to deep yellow or orange indicates the formation of the phosphorus ylide.[2]

-

Stir the resulting ylide solution at 0 °C for 1 hour.

-

-

Reaction with Aldehyde:

-

In a separate flame-dried flask, dissolve 2-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting aldehyde.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The primary byproduct, triphenylphosphine oxide (TPPO), can be removed by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient).

-

Workflow for Wittig Synthesis of this compound

Grignard Reaction and Dehydration Route

This two-step method first involves the synthesis of 1-(2-fluorophenyl)ethanol, followed by its acid-catalyzed dehydration to yield this compound.

Step 1: Grignard Synthesis of 1-(2-Fluorophenyl)ethanol

The Grignard reagent, 2-fluorophenylmagnesium bromide, is prepared from 2-bromofluorobenzene and magnesium turnings in an anhydrous ether solvent.[3] Subsequent reaction with acetaldehyde (B116499) provides the secondary alcohol intermediate.

This protocol is based on standard Grignard reaction procedures.[4]

Materials and Reagents:

-

Magnesium turnings

-

Iodine (crystal)

-

2-Bromofluorobenzene

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)

-

Acetaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere. Add a single crystal of iodine to activate the magnesium.

-

Add a solution of 2-bromofluorobenzene (1.0 equivalent) in anhydrous THF to a dropping funnel.

-

Add a small portion of the halide solution to the magnesium. If the reaction does not initiate (indicated by bubbling and heat), gently warm the flask.

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After addition, reflux for an additional 30-60 minutes.

-

-

Reaction with Acetaldehyde:

-

Cool the Grignard solution to 0 °C in an ice-water bath.

-

Add a solution of acetaldehyde (1.1 equivalents) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Isolation:

-

Cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-(2-fluorophenyl)ethanol. This intermediate can be purified by vacuum distillation or used directly in the next step.

-

Step 2: Dehydration of 1-(2-Fluorophenyl)ethanol

The dehydration of the intermediate alcohol is typically achieved by heating with a dehydrating agent, such as powdered fused potassium acid sulfate (KHSO₄), under reduced pressure. This allows for the simultaneous removal of the this compound product and water as they form, driving the equilibrium toward the product.

This protocol is adapted from a general Organic Syntheses procedure for the preparation of substituted styrenes.[1]

Materials and Reagents:

-

1-(2-Fluorophenyl)ethanol (crude or purified)

-

Powdered fused potassium acid sulfate (KHSO₄)

-

p-tert-Butylcatechol (polymerization inhibitor)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

Assemble a vacuum distillation apparatus with a dropping funnel.

-

In the distillation flask, place powdered fused KHSO₄ (approx. 0.1 equivalents) and a catalytic amount of p-tert-butylcatechol.

-

Heat the flask in an oil bath to 210-230 °C.

-

Place the 1-(2-fluorophenyl)ethanol, mixed with a small amount of p-tert-butylcatechol, in the dropping funnel.

-

-

Dehydration and Distillation:

-

Evacuate the system to a suitable pressure (e.g., 100-150 mmHg).

-

Add the alcohol dropwise from the funnel into the hot flask at a rate that maintains a steady distillation of the product.

-

Collect the distillate, which consists of this compound and water, in a cooled receiving flask.

-

-

Work-up and Purification:

-

Transfer the distillate to a separatory funnel.

-

Separate the organic layer. Wash with water, then brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

The resulting product can be further purified by vacuum distillation as described in Section 2.

-

Workflow for Grignard/Dehydration Synthesis

Purification of this compound Monomer

Crude this compound, whether from synthesis or commercial sources, requires purification to remove byproducts, residual starting materials, and polymerization inhibitors before use in polymerization or sensitive downstream applications. Commercial this compound is typically supplied with an inhibitor such as 4-tert-butylcatechol (B165716) (TBC) to prevent polymerization during storage.[5]

Inhibitor Removal

The phenolic TBC inhibitor can be removed by two common methods:

-

Aqueous Base Wash: TBC is acidic and can be extracted from the organic monomer into an aqueous base solution.[6][7]

-

Place the inhibited this compound in a separatory funnel.

-

Add an equal volume of 1 M aqueous NaOH solution.

-

Shake the funnel vigorously, venting frequently.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Repeat the wash with fresh NaOH solution, followed by two washes with water to remove residual base.

-

Dry the monomer over an anhydrous drying agent (e.g., MgSO₄, CaCl₂).

-

-

Column Chromatography: Pass the monomer through a short column packed with basic alumina.[8] The polar inhibitor is adsorbed onto the alumina, while the non-polar monomer elutes. This method is fast and efficient for smaller quantities.

Vacuum Distillation

Due to its relatively high boiling point and tendency to polymerize, this compound must be purified by vacuum distillation.[7][9] This technique lowers the boiling point, preventing thermal polymerization and decomposition.

Apparatus:

-

A vacuum distillation setup, including a round-bottom flask, a Claisen adapter (recommended to prevent bumping), a condenser, and a receiving flask (a "cow" or "pig" adapter is useful for collecting fractions without breaking the vacuum).[9]

-

Vacuum source (e.g., vacuum pump) and pressure gauge.

-

Heating mantle and magnetic stirrer.

Procedure:

-

Setup:

-

Ensure all glassware is dry and securely clamped. Lightly grease all ground-glass joints to ensure a good seal.[7]

-

Charge the distillation flask with the inhibitor-free this compound and a magnetic stir bar. Do not use boiling chips , as they are ineffective under vacuum.[9]

-

A small amount of a high-boiling inhibitor (like hydroquinone) can be added to the distillation pot to prevent polymerization of the residue.

-

-

Distillation:

-

Begin magnetic stirring. A constant, vigorous stir is crucial to prevent bumping.[9]

-

Slowly evacuate the system to the desired pressure (e.g., 4 mmHg).

-

Once the pressure is stable, begin gently heating the distillation flask with the heating mantle.

-

Collect any low-boiling forerun and then collect the main fraction of this compound at its boiling point corresponding to the system pressure.

-

Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxide residues and forceful polymerization.

-

-

Shutdown:

-

Remove the heating mantle and allow the system to cool completely.

-

Slowly and carefully re-introduce air or an inert gas into the system to break the vacuum.

-

The purified monomer should be stored cold (2-8 °C)[5] and under an inert atmosphere, with a fresh addition of inhibitor if long-term storage is required.

-

Workflow for Purification of this compound

Quantitative Data Summary

The following tables summarize key physical properties and reaction parameters for this compound and its synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 394-46-7 | [5] |

| Molecular Formula | C₈H₇F | [5] |

| Molecular Weight | 122.14 g/mol | [5] |

| Appearance | Colorless liquid | [10] |

| Boiling Point | 29-30 °C at 4 mmHg | [5] |

| Density | 1.025 g/mL at 25 °C | [5] |

| Refractive Index | n²⁰/D 1.520 | [5][10] |

| Storage Temp. | 2-8 °C | [5] |

Table 2: Summary of Synthetic Route Parameters

| Synthesis Route | Key Reagents | Typical Solvent | Yield | Key Considerations |

| Wittig Reaction | 2-Fluorobenzaldehyde, Methyltriphenylphosphonium bromide, n-BuLi | Anhydrous THF | Moderate to Good (Typical Wittig yields range from 30-85%)[11][12] | Requires strictly anhydrous conditions; purification needed to remove triphenylphosphine oxide. |

| Grignard/Dehydration | 2-Bromofluorobenzene, Mg, Acetaldehyde; then KHSO₄ | Anhydrous THF/Et₂O | Fair (e.g., 45% for m-fluorostyrene dehydration)[1] | Grignard formation is moisture-sensitive; dehydration requires high temperatures and vacuum. |

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-フルオロスチレン contains 4-tert-butylcatechol as inhibitor, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. murov.info [murov.info]

- 8. 抑制剂清除剂 Prepacked column, for removing tert-butylcatechol | Sigma-Aldrich [sigmaaldrich.com]

- 9. m.youtube.com [m.youtube.com]

- 10. scribd.com [scribd.com]

- 11. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

Physical properties of 2-Fluorostyrene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 2-Fluorostyrene, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise data for applications in polymer chemistry, organic synthesis, and materials science. This document includes tabulated physical data and standardized experimental protocols for the determination of these properties.

Core Physical Properties of this compound

This compound is a colorless liquid utilized as a monomer in the production of specialty polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] An accurate understanding of its physical properties is crucial for handling, reaction setup, and process optimization.

Quantitative Data Summary

The boiling point and density of this compound are summarized in the table below. These values are critical for predicting its behavior under various experimental conditions.

| Physical Property | Value | Conditions |

| Boiling Point | 29-30 °C | at 4 mmHg |

| Density | 1.025 g/mL | at 25 °C |

Data sourced from multiple chemical suppliers and databases.[2][3][4]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point under reduced pressure and the density of liquid compounds like this compound.

Determination of Boiling Point under Reduced Pressure

Given that this compound has a boiling point of 29-30 °C at a reduced pressure of 4 mmHg, a vacuum distillation setup is the standard method for its determination.[2][3][4]

Objective: To measure the temperature at which the vapor pressure of the liquid equals the applied pressure of the system.

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Thermometer with a ground glass joint

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer

-

Heating mantle with a stirrer

Procedure:

-

A small quantity of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.

-

The thermometer bulb is positioned so that the top of the bulb is level with the side arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

-

The system is connected to a vacuum pump, and the pressure is slowly reduced to the desired level (e.g., 4 mmHg), as monitored by a manometer.

-

The liquid is gently heated using a heating mantle.

-

The temperature is recorded when the liquid is boiling steadily and a ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of a liquid is its mass per unit volume and is typically determined using a pycnometer or a volumetric flask.[2]

Objective: To accurately measure the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer or a calibrated volumetric flask (e.g., 5 or 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed on an analytical balance, and its mass is recorded.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

The volume of the pycnometer is precisely determined by weighing the water-filled pycnometer and using the known density of water at that temperature.

-

The pycnometer is then emptied, thoroughly dried, and filled with this compound.

-

The filled pycnometer is again brought to thermal equilibrium in the constant temperature bath.

-

The mass of the this compound-filled pycnometer is recorded.

-

The density of this compound is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the physical characterization of a liquid chemical standard such as this compound.

Caption: Generalized workflow for the physical characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Fluorostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Fluorostyrene (o-Fluorostyrene), a versatile monomer increasingly utilized in the synthesis of specialized polymers, pharmaceuticals, and agrochemicals.[1] The introduction of a fluorine atom at the ortho position of the styrene (B11656) ring imparts unique electronic and steric properties, influencing its reactivity and the characteristics of its resulting polymers.[2] This document consolidates available data on its solubility in various solvents and its stability under different environmental conditions, offering detailed experimental protocols and visual workflows to aid in its application and handling.

Solubility Profile

Data Presentation: Solubility of this compound

| Solvent Class | Specific Solvent | Solubility | Reference |

| Inorganic | Water | Sparingly soluble / Not miscible | [1][3][4][5] |

| Alcohols | Methanol | Soluble (presumed) | Inferred from general organic solubility |

| Ethanol | Soluble (presumed) | Inferred from general organic solubility | |

| Ketones | Acetone | Soluble (presumed) | Inferred from general organic solubility |

| Ethers | Tetrahydrofuran (THF) | Soluble (presumed) | Inferred from use as a solvent for its polymer |

| Diethyl Ether | Soluble (presumed) | Inferred from general organic solubility | |

| Amides | N,N-Dimethylformamide (DMF) | Soluble (presumed) | Inferred from use as a solvent for its polymer |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble (presumed) | Inferred from general organic solubility |

| Halogenated | Chloroform | Soluble (presumed) | Inferred from use as a solvent for its polymer |

| Dichloromethane | Soluble (presumed) | Inferred from general organic solubility | |

| Aromatics | Toluene | Soluble (presumed) | Inferred from its use as a reaction solvent |

| Benzene | Soluble (presumed) | Inferred from its structural similarity |

Note: The solubility in most organic solvents is presumed based on its application in organic synthesis and polymer chemistry, where it is typically used in solution with common organic solvents.

Stability Profile

This compound is generally stable under controlled storage conditions.[1] However, its vinyl group makes it susceptible to polymerization, and its aromatic ring can undergo various reactions. It is typically supplied with an inhibitor, such as 4-tert-butylcatechol (B165716), to prevent spontaneous polymerization.[6]

Data Presentation: Stability of this compound

| Condition | Stability | Remarks | Reference |

| Thermal | Stable at room temperature. | Fluorination is expected to enhance thermal stability compared to styrene. Its polymer shows high thermal stability. | [1][7][8] |

| Light/UV | Sensitive to light and UV radiation. | Store in the dark. Photodegradation can occur. | [4] |

| pH | Unstable in the presence of strong acids and bases. | Incompatible with strong acids and bases. | [1] |

| Oxidizing Agents | Incompatible with strong oxidizing agents. | Can lead to vigorous reactions. | [1] |

| Reducing Agents | Incompatible with reducing agents. | [1] | |

| Halogens | Incompatible with halogens. | [1] | |

| Storage | Stable at 0-6°C in a closed container. | Recommended to be stored in a cool, dry, and well-ventilated place away from ignition sources. | [1] |

| Decomposition | Hazardous decomposition products include hydrogen fluoride (B91410) gas, carbon dioxide, and carbon monoxide. | Decomposition can be induced by heat, light, or incompatible materials. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

3.1. Determination of Aqueous Solubility

This protocol is adapted from general methods for determining the solubility of organic compounds in water.

-

Objective: To quantitatively determine the solubility of this compound in water at a specific temperature.

-

Materials:

-

This compound

-

Deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Calibrated glassware

-

-

Procedure:

-

Prepare a series of standard solutions of this compound in a water-miscible organic solvent (e.g., methanol) of known concentrations.

-

Add an excess amount of this compound to a known volume of deionized water in a sealed glass vessel.

-

Place the vessel in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand in the thermostat bath for several hours to allow the undissolved this compound to separate.

-

Centrifuge an aliquot of the aqueous phase to remove any suspended microdroplets.

-

Carefully withdraw a known volume of the clear aqueous supernatant.

-

Extract the this compound from the aqueous sample with a suitable organic solvent (e.g., dichloromethane).

-

Analyze the extract using GC-FID or HPLC-UV.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the aqueous sample from the calibration curve.

-

3.2. Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

This protocol is a generalized procedure for evaluating the thermal stability of vinyl monomers.

-

Objective: To determine the decomposition temperature and thermal stability profile of this compound.

-

Instrumentation: Thermogravimetric Analyzer (TGA).

-

Procedure:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a small, accurately weighed sample (5-10 mg) of this compound (with inhibitor removed if desired) into a TGA pan (e.g., aluminum or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature where complete decomposition is expected (e.g., 600°C).

-

Record the sample weight as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant weight loss begins. The temperature of maximum decomposition rate can be determined from the derivative of the TGA curve (DTG).

-

3.3. Photostability Assessment

This protocol follows the principles outlined in the ICH Q1B guidelines for photostability testing.[9]

-

Objective: To evaluate the stability of this compound when exposed to light.

-

Materials:

-

This compound

-

A suitable solvent (e.g., acetonitrile (B52724) or methanol)

-

Quartz cuvettes or other suitable transparent containers

-

A photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., a xenon lamp with appropriate filters).

-

HPLC with a UV detector or GC-FID

-

Dark controls (samples protected from light, e.g., wrapped in aluminum foil).

-

-

Procedure:

-

Prepare a solution of this compound of known concentration in a suitable solvent.

-

Place the solution in a transparent container (e.g., quartz cuvette).

-

Prepare identical dark control samples by wrapping the containers in aluminum foil.

-

Place both the test and dark control samples in the photostability chamber.

-

Expose the samples to a controlled light source, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

-

At specified time intervals, withdraw aliquots from both the exposed and dark control samples.

-

Analyze the aliquots by HPLC or GC to determine the concentration of remaining this compound.

-

Compare the degradation of the exposed sample to the dark control to assess the extent of photodegradation.

-

Visualization of Key Processes

4.1. Free-Radical Polymerization of this compound

The primary application of this compound is in polymer synthesis, most commonly through free-radical polymerization.[10][11] The process involves three key stages: initiation, propagation, and termination.

Caption: Workflow of the free-radical polymerization of this compound.

4.2. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the aqueous solubility of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. fauske.com [fauske.com]

- 3. This compound | 394-46-7 [chemicalbook.com]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. This compound CAS#: 394-46-7 [m.chemicalbook.com]

- 6. This compound, 98%, stab. with 0.1% 4-tert-butylcatechol 100 g | Request for Quote [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Commercial Suppliers and Technical Guide for 2-Fluorostyrene in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Fluorostyrene, a versatile building block in polymer chemistry and a key intermediate in the synthesis of pharmaceuticals. This document details commercially available sources, their specifications, and experimental protocols for its application in polymerization and cross-coupling reactions. Furthermore, it explores the potential role of fluorinated compounds derived from or analogous to this compound in modulating critical cellular signaling pathways relevant to drug discovery.

Commercial Availability of this compound

A variety of chemical suppliers offer this compound, typically with a purity of 98% or higher. It is commonly supplied with an inhibitor, such as 4-tert-butylcatechol, to prevent polymerization during storage. Researchers should consult the certificate of analysis from their chosen supplier for lot-specific purity and inhibitor concentration.[1][2]

| Supplier | Product Name | Purity/Assay | Inhibitor | CAS Number |

| Sigma-Aldrich | This compound | 98% | 4-tert-butylcatechol | 394-46-7 |

| Alfa Chemistry | This compound | 98% | 4-tert-butylcatechol | 394-46-7 |

| Santa Cruz Biotechnology | This compound | Not specified | Not specified | 394-46-7 |

| Thermo Fisher Scientific | This compound, 98%, stab. with 0.1% 4-tert-butylcatechol | ≥97.5% (GC) | 0.1% 4-tert-butylcatechol | 394-46-7 |

| Apollo Scientific | This compound | 98% | Not specified | 394-46-7 |

| ChemicalBook | This compound | 99% | Not specified | 394-46-7 |

| Dayang Chem (Hangzhou) Co.,Ltd | This compound | 99.00% | Not specified | 394-46-7 |

| HANGZHOU LEAP CHEM CO., LTD. | This compound | 99% | Not specified | 394-46-7 |

Physicochemical Properties

This compound is a colorless liquid with the following properties:

Experimental Protocols

Radical Polymerization of this compound

This protocol describes a general procedure for the bulk radical polymerization of this compound using Azobisisobutyronitrile (AIBN) as the initiator. This method can be adapted for solution polymerization by dissolving the monomer and initiator in a suitable solvent like toluene.

Materials:

-

This compound (inhibitor removed by passing through a column of basic alumina)

-

Azobisisobutyronitrile (AIBN), recrystallized from methanol

-

Schlenk tube or similar reaction vessel with a magnetic stir bar

-

Vacuum line

-

Oil bath

Procedure:

-

Place the desired amount of purified this compound monomer and AIBN (typically 0.1-1 mol% relative to the monomer) into a Schlenk tube.

-

Seal the tube and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the tube with an inert gas (e.g., nitrogen or argon).

-

Immerse the Schlenk tube in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).[7]

-

Allow the polymerization to proceed for the desired time, monitoring the viscosity of the reaction mixture.

-

Terminate the polymerization by rapidly cooling the reaction mixture in an ice bath.[7]

-

Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran, chloroform).

-

Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, hexane).

-

Filter the polymer and dry it under vacuum to a constant weight.[7]

Suzuki-Miyaura Cross-Coupling of this compound Derivatives

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a bromo-substituted this compound derivative with a generic arylboronic acid. This reaction is fundamental for creating C-C bonds and synthesizing complex molecules in drug discovery.

Materials:

-

Bromo-substituted this compound derivative (1 equivalent)

-

Arylboronic acid (1.5 equivalents)

-

Pd(dppf)Cl₂ (0.03 equivalents)

-

Na₃PO₄ (3 equivalents)

-

Dioxane (anhydrous and degassed)

-

Water (degassed)

-

Schlenk tube or microwave vial

-

Magnetic stirrer and heating block or oil bath

Procedure:

-

To a Schlenk tube, add the bromo-substituted this compound derivative, arylboronic acid, Pd(dppf)Cl₂, and Na₃PO₄.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed dioxane and degassed water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Role in Drug Discovery and Signaling Pathway Modulation

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable precursor for the synthesis of fluorinated compounds with potential therapeutic applications.

While direct modulation of signaling pathways by this compound itself is not extensively documented, structurally related fluorinated compounds have been shown to interact with key cellular signaling cascades. For instance, fluorinated analogs of genistein (B1671435) have been synthesized and evaluated as inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3]

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and indicates the potential inhibitory action of a fluorinated compound.

This guide serves as a foundational resource for researchers and professionals in the field of drug development, highlighting the utility of this compound as a versatile chemical entity and providing practical experimental frameworks for its application. The continued exploration of fluorinated molecules derived from such precursors holds significant promise for the discovery of novel therapeutics.

References

- 1. Synthesis and Biological Evaluation of Fluorescent Bryostatin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Bio-evaluation of 2-Alkyl Substituted Fluorinated Genistein Analogues against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Adhesion of preosteoblasts and fibroblasts onto poly(pentafluorostyrene)-based glycopolymeric films and their biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Reactivity of the vinyl group in 2-Fluorostyrene

An In-depth Technical Guide to the Reactivity of the Vinyl Group in 2-Fluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the vinyl group in this compound. The presence of a fluorine atom at the ortho position of the styrene (B11656) ring introduces unique electronic and steric effects that significantly influence its behavior in various chemical transformations. This document details the key reactions, including polymerization, copolymerization, and cycloaddition, supported by available quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate advanced research and application in materials science and drug development.

Introduction: The Influence of the Ortho-Fluorine Substituent

This compound (o-Fluorostyrene) is an aromatic monomer distinguished by a fluorine atom on the benzene (B151609) ring adjacent to the vinyl group.[1] This substitution pattern is critical as it modulates the reactivity of the vinyl moiety through a combination of steric and electronic effects.

-

Electronic Effects: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which decreases the electron density of the vinyl group.[2] Simultaneously, it exhibits a positive mesomeric effect (+M) by donating its lone pair electrons to the aromatic pi-system.[2] The interplay of these opposing effects alters the monomer's polarity and its propensity to engage with radical or ionic species.

-

Steric Effects: The proximity of the fluorine atom to the vinyl group can sterically hinder the approach of reactants, potentially lowering reaction rates compared to its 3-fluoro and 4-fluoro isomers, particularly in reactions like cycloadditions.[3]

These characteristics make this compound a valuable monomer for synthesizing specialty fluorinated polymers with enhanced thermal stability and chemical resistance.[3]

Polymerization of this compound

The vinyl group of this compound readily participates in polymerization reactions, most notably free-radical and coordination polymerization, to form poly(this compound).

Radical Polymerization

This compound can be polymerized using radical initiators like azobisisobutyronitrile (AIBN).[3] The introduction of fluorine atoms into the styrene monomer significantly alters its polymerization behavior and the properties of the resulting polymer.[4]

Coordination Polymerization

Recent studies have demonstrated the synthesis of highly isotactic poly(ortho-fluorostyrene) (iPoFS) via coordination polymerization.[5] This method yields a polymer with exceptional crystallinity and a high melting point, properties attributed to the stabilization of the polymer's helical conformation through intramolecular F-H interactions.[5]

Quantitative Polymerization Data

While comprehensive comparative data under identical conditions are limited, the following table summarizes available information for fluorostyrenes. A notable research gap exists for specific molecular weight and thermal data for poly(this compound) in a comparative context.[4]

| Monomer | Polymerization Method | Molecular Weight (Mn, g/mol ) | PDI (Mw/Mn) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |

| This compound | Coordination | Not Reported | Not Reported | Not Reported | up to 261[5] |

| 4-Fluorostyrene | RAFT Polymerization | Not specified | ≤ 1.31[4] | ~115[4][6] | Not Applicable |

| Pentafluorostyrene | AIBN, 60°C | 11,900 - 29,300[4] | 1.17 - 1.41[4] | 90 - 110[4] | Not Applicable |

Experimental Protocol: AIBN-Initiated Bulk Radical Polymerization

This protocol is a representative procedure for the polymerization of fluorostyrenes and can be adapted for this compound.[4]

Materials:

-

This compound monomer (inhibitor removed by passing through a basic alumina (B75360) column)

-

2,2′-Azobisisobutyronitrile (AIBN), recrystallized from methanol

-

Schlenk tube with magnetic stir bar

-

Vacuum line, inert gas (Nitrogen or Argon)

-

Solvents: Tetrahydrofuran (THF) or Chloroform (for dissolution), Methanol or Hexane (for precipitation)

Procedure:

-

Preparation: Place the desired amount of purified this compound monomer and AIBN (typically 0.1-1 mol% relative to the monomer) into a dry Schlenk tube equipped with a magnetic stir bar.[4]

-

Deoxygenation: Seal the tube and perform a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[4]

-

Inert Atmosphere: After the final thaw cycle, backfill the tube with an inert gas such as nitrogen or argon.[4]

-

Polymerization: Immerse the sealed tube in a preheated oil bath (typically 60-80°C for AIBN initiation) and stir for the desired reaction time.[4]

-

Termination: Stop the polymerization by rapidly cooling the reaction vessel in an ice bath.[4]

-

Purification: Dissolve the resulting viscous polymer in a suitable solvent like THF. Precipitate the polymer by slowly pouring the solution into a vigorously stirred non-solvent, such as methanol.[4]

-

Isolation: Collect the purified polymer by filtration and dry it under vacuum to a constant weight.[4]

Copolymerization

The copolymerization behavior of this compound provides insights into its relative reactivity. Reactivity ratios (r₁ and r₂) describe the preference of a propagating chain ending in one monomer (e.g., this compound, M₁) to add another molecule of the same monomer (k₁₁) or the comonomer (e.g., Styrene, M₂) (k₁₂).

-

r₁ = k₁₁ / k₁₂

-

r₂ = k₂₂ / k₂₁

| Fluorostyrene (M₁) | r₁ (Fluorostyrene) | r₂ (Styrene) | r₁ * r₂ | Copolymer Type Tendency |

| This compound | Data not available | Data not available | Data not available | Data not available |

| 4-Fluorostyrene | ~0.7[4] | ~0.9[4] | ~0.63 | Random[4] |

| Pentafluorostyrene | 0.29[4] | 0.30[4] | 0.087 | Alternating[4] |

Cycloaddition Reactions of the Vinyl Group

The electron-deficient nature of the this compound double bond allows it to act as a dienophile or dipolarophile in cycloaddition reactions.

[4+2] Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[7] this compound can act as a dienophile, though its reactivity may be reduced compared to other isomers due to steric hindrance from the ortho-fluorine.[3] The reaction is valuable for creating complex cyclic structures in a single, often stereospecific, step.[8]

[2+2] Cycloaddition

Photochemical [2+2] cycloadditions are a primary method for synthesizing four-membered cyclobutane (B1203170) rings.[9] This reaction typically involves the excitation of one alkene partner by light, followed by its addition to a ground-state alkene. Given the extensive research into photocatalytic [2+2] cycloadditions of various styrenes, it is a viable reaction pathway for this compound, particularly for creating strained ring systems valuable in medicinal chemistry.[10]

Experimental Protocol: General Diels-Alder Reaction

This protocol provides a general framework for a Diels-Alder reaction that can be adapted for this compound as the dienophile.[8]

Materials:

-

This compound (dienophile)

-

A suitable diene (e.g., cyclopentadiene, anthracene)

-

A high-boiling point solvent (e.g., xylene, toluene)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

Procedure:

-

Setup: In a round-bottom flask, combine the diene and this compound (typically a slight excess of the more stable or cheaper reactant is used) in a suitable solvent like xylene. Add boiling chips.

-

Reflux: Attach a reflux condenser and heat the mixture to a steady boil using a heating mantle. The reaction temperature is determined by the boiling point of the solvent.[8]

-

Reaction Time: Reflux the solution for a predetermined time (this can range from 30 minutes to several hours, depending on the reactivity of the substrates).

-

Cooling and Crystallization: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. Subsequently, chill the flask in an ice bath to induce crystallization of the product.[8]

-

Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any unreacted starting materials.

-

Purification: If necessary, the crude product can be further purified by recrystallization.

Conclusion

The vinyl group in this compound exhibits versatile reactivity, heavily influenced by the ortho-fluorine substituent. It readily undergoes radical and coordination polymerization to produce fluoropolymers with desirable thermal and mechanical properties. While it can participate in cycloaddition reactions, its reactivity, particularly in Diels-Alder reactions, is tempered by steric effects. The available data and protocols provide a solid foundation for further exploration of this compound in the synthesis of novel polymers and complex organic molecules. The identified gaps in quantitative data, especially concerning copolymerization reactivity ratios, represent opportunities for future research in the field of fluoropolymer chemistry.

References

- 1. o-Fluorostyrene | C8H7F | CID 123056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 394-46-7 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Cycloaddition - Wikipedia [en.wikipedia.org]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

The Ortho-Fluorine Enigma: A Technical Guide to the Electronic Effects of the Fluorine Substituent in 2-Fluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of a fluorine atom onto an aromatic ring introduces profound electronic perturbations that significantly influence molecular properties and reactivity. In the context of 2-fluorostyrene, the placement of the highly electronegative fluorine atom ortho to the vinyl group presents a complex interplay of inductive and resonance effects. This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows. Understanding these principles is paramount for researchers in materials science and drug development, where the nuanced behavior of fluorinated molecules is harnessed to design novel polymers and therapeutic agents.

Introduction: The Dual Nature of the Fluorine Substituent

Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect operates through the sigma (σ) bond framework, polarizing the electron density of the benzene (B151609) ring towards the fluorine atom. Conversely, the fluorine atom possesses lone pairs of electrons in p-orbitals that can participate in resonance with the aromatic π-system, resulting in an electron-donating resonance effect (+R). The net electronic influence of the fluorine substituent is a delicate balance of these opposing forces. In the case of this compound, the proximity of the fluorine atom to the reactive vinyl group accentuates the impact of these effects on the molecule's stability, reactivity, and spectroscopic properties.

Quantitative Analysis of Electronic Effects

To quantify the electronic influence of substituents, linear free-energy relationships (LFERs) such as the Hammett and Taft equations are employed. These models correlate reaction rates and equilibrium constants of a series of substituted aromatic compounds.

Hammett and Taft Parameters

The Hammett equation is most applicable to meta- and para-substituted systems. For ortho-substituted compounds like this compound, steric effects can significantly influence reactivity, making the Taft equation, which separates polar (inductive and field) and steric effects, a more appropriate model.

While a specific Hammett ortho-substituent constant (σ_o_) for the fluorine in this compound is not well-established due to the inherent complexities of ortho-interactions, we can infer its electronic nature from related systems. The Hammett constants for the fluorine substituent in other positions provide a baseline for understanding its electronic character.

Table 1: Hammett Substituent Constants (σ) for the Fluorine Substituent

| Parameter | Value | Interpretation |

| σ_m_ (meta) | +0.34 | Strong electron-withdrawing inductive effect |

| σ_p_ (para) | +0.06 | Weak net electron-withdrawing effect (inductive effect slightly outweighs resonance) |

Data compiled from various sources.